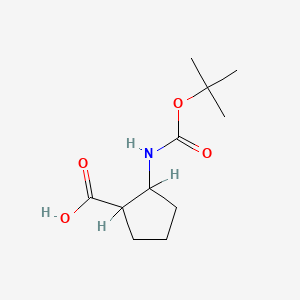

2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEPEVBYNBQNED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of 2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of 2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, a pivotal building block in contemporary medicinal chemistry and drug development. We delve into the nuanced stereospecific synthetic routes, elucidating the rationale behind methodological choices and offering detailed, field-tested protocols. The guide further explores the compound's physicochemical properties and its strategic application in the design of constrained peptides and pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development seeking an in-depth understanding and practical guidance on the utilization of this versatile carbocyclic amino acid derivative.

Introduction: The Strategic Importance of Constrained Amino Acids

In the landscape of modern drug discovery, the design of molecules with well-defined three-dimensional structures is paramount for achieving high affinity and selectivity towards biological targets. Carbocyclic β-amino acids, such as the derivatives of 2-aminocyclopentanecarboxylic acid, have emerged as valuable scaffolds. Their rigid cyclopentane core introduces conformational constraints that are absent in their acyclic counterparts. This rigidity can pre-organize a molecule into a bioactive conformation, often leading to enhanced binding affinity and improved metabolic stability.

The tert-butoxycarbonyl (Boc) protecting group on the amine functionality of 2-aminocyclopentanecarboxylic acid renders it an ideal building block for solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, ensuring orthogonal protection strategies in complex synthetic sequences. This guide will focus specifically on the synthesis and properties of this compound, with a particular emphasis on its stereoisomers.

Stereospecific Synthesis: Navigating the Chiral Landscape

The biological activity of molecules derived from this compound is critically dependent on their stereochemistry. The cis and trans isomers, and their respective enantiomers, can exhibit profoundly different pharmacological profiles. Therefore, stereocontrolled synthesis is not merely an academic exercise but a prerequisite for meaningful drug discovery efforts.

Synthesis of cis-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid

A common and efficient route to the cis isomer involves the catalytic hydrogenation of 2-aminocyclopent-1-enecarboxylic acid, followed by Boc protection.

-

Hydrogenation:

-

In a high-pressure reaction vessel, dissolve 2-aminocyclopent-1-enecarboxylic acid (1.0 eq) in methanol.

-

Add 5% Rhodium on alumina (Rh/Al₂O₃) catalyst (typically 1-5 mol%).

-

Pressurize the vessel with hydrogen gas (H₂) to 5 bar.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield crude cis-2-aminocyclopentanecarboxylic acid.

-

-

Boc Protection:

-

Dissolve the crude cis-2-aminocyclopentanecarboxylic acid in a 1:1 mixture of 1,4-dioxane and water.

-

Add sodium bicarbonate (NaHCO₃) (2.5 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in 1,4-dioxane.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid (HCl).

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure cis-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid.

-

-

Rhodium on Alumina Catalyst: The choice of Rh/Al₂O₃ is crucial for the stereoselective reduction of the enamine. The catalyst directs the hydrogenation to occur from the less hindered face of the double bond, leading preferentially to the cis isomer.

-

Boc₂O and NaHCO₃: Di-tert-butyl dicarbonate is the standard reagent for Boc protection. The reaction is performed under basic conditions (facilitated by NaHCO₃) to deprotonate the amino group, rendering it nucleophilic for the attack on the Boc₂O.

Synthesis of trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid

The synthesis of the trans isomer often requires a different strategy. One common approach involves the enzymatic resolution of a racemic mixture or a stereospecific multi-step synthesis. An alternative, direct chemical approach can utilize a Curtius rearrangement.

This protocol outlines a resolution-based approach.

-

Esterification of Racemic trans-2-Aminocyclopentanecarboxylic Acid:

-

Suspend racemic trans-2-aminocyclopentanecarboxylic acid in methanol.

-

Cool to 0 °C and bubble in dry HCl gas until the solution is saturated.

-

Reflux the mixture for 4-6 hours.

-

Remove the solvent under reduced pressure to obtain the crude methyl ester hydrochloride.

-

-

Enzymatic Resolution:

-

Dissolve the crude methyl ester hydrochloride in a phosphate buffer (pH 7.5).

-

Add a lipase, such as Candida antarctica lipase B (CALB), immobilized on a resin.

-

Incubate the mixture with gentle shaking at a controlled temperature (e.g., 30-40 °C). The enzyme will selectively hydrolyze one enantiomer of the ester.

-

Monitor the reaction progress by chiral HPLC.

-

Once approximately 50% conversion is reached, filter off the enzyme.

-

Separate the unreacted ester (one enantiomer) from the hydrolyzed acid (the other enantiomer) by extraction.

-

-

Boc Protection of the Desired Enantiomer:

-

Protect the desired enantiomer (either the separated acid or the ester followed by hydrolysis) using the Boc protection protocol described in Section 2.1.

-

-

Enzymatic Resolution: Lipases are highly enantioselective enzymes. This method provides a green and efficient way to separate enantiomers without the need for chiral auxiliaries or complex asymmetric synthesis. CALB is a widely used and robust lipase for such resolutions.

Physicochemical and Spectroscopic Properties

The proper characterization of this compound is essential to confirm its identity, purity, and stereochemistry.

| Property | Typical Value/Observation |

| Appearance | White to off-white solid |

| Melting Point | Variable depending on stereoisomer, typically in the range of 130-180 °C |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, and aqueous base. Sparingly soluble in water at neutral pH. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~1.45 (s, 9H, C(CH₃)₃), 1.6-2.2 (m, 6H, cyclopentyl CH₂), ~2.7 (m, 1H, CH-COOH), ~4.1 (m, 1H, CH-NHBoc), ~5.0 (br s, 1H, NH). Note: Chemical shifts can vary depending on the specific stereoisomer and solvent. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~20-35 (cyclopentyl CH₂), ~55 (CH-N), ~60 (CH-C=O), ~80 (C(CH₃)₃), ~155 (C=O, Boc), ~175 (C=O, acid). |

| Mass Spectrometry (ESI-) | [M-H]⁻ calculated for C₁₁H₁₉NO₄: 229.13; found: ~228.1. |

Applications in Drug Development

The rigid cyclopentane scaffold of this compound has been exploited in the design of a variety of therapeutic agents. Its incorporation into peptides can induce stable secondary structures, such as β-turns and helices, which can mimic the bioactive conformation of natural peptides while offering enhanced resistance to proteolytic degradation.

Peptidomimetics and Protease Inhibitors

The constrained nature of this amino acid analog makes it an excellent component for peptidomimetics. By replacing a natural amino acid with a cyclopentane-derived one, researchers can lock the peptide backbone into a specific conformation, thereby increasing its affinity and selectivity for a target receptor or enzyme. For example, it has been incorporated into inhibitors of proteases like thrombin and renin, where the rigid structure helps to position key binding groups optimally within the enzyme's active site.

Synthesis of Bioactive Small Molecules

Beyond peptidomimetics, this compound serves as a versatile chiral building block for the synthesis of complex small molecules. Its functional groups (a protected amine and a carboxylic acid) allow for a wide range of chemical transformations, enabling the construction of diverse molecular architectures.

Conclusion

This compound is a high-value chemical entity in the arsenal of the medicinal chemist. Its stereospecific synthesis, while demanding, is achievable through well-established methodologies. The conformational rigidity and chemical versatility of this compound have cemented its role in the development of next-generation therapeutics. This guide has provided a comprehensive, yet practical, overview to aid researchers in the effective synthesis and application of this important molecule.

Diagrams

Caption: Synthetic workflows for cis and trans isomers.

References

-

Synthesis of Boc-protected cis-2-aminocyclopentanecarboxylic acid: For a representative procedure, see the experimental details provided by commercial suppliers such as Sigma-Aldrich (product number 459951) and refer to the general literature on catalytic hydrogenation of enamines. A relevant research article is: J. Org. Chem.1996 , 61 (12), pp 3849–3862. URL: [Link]

-

Enzymatic Resolution of Amino Esters: For a review on the use of lipases in organic synthesis, see: Chem. Rev.2002 , 102 (10), pp 3641–3740. URL: [Link]

-

Boc Protection of Amino Acids: For a standard protocol, see: Greene's Protective Groups in Organic Synthesis, 5th ed., Wiley, 2014. A general online resource is: [Link]

physicochemical properties of Boc-aminocyclopentanecarboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of Boc-Aminocyclopentanecarboxylic Acid

Introduction: The Significance of a Constrained Scaffold

In the landscape of modern drug discovery and peptide chemistry, conformationally constrained amino acids are indispensable tools for crafting molecules with enhanced stability, receptor affinity, and specific secondary structures.[1] Among these, the aminocyclopentanecarboxylic acid (ACPC) framework has emerged as a particularly valuable building block.[1] Its rigid five-membered ring structure provides a predictable and stable scaffold, crucial for designing peptide foldamers and peptidomimetics with defined three-dimensional shapes.[1] The introduction of a tert-butyloxycarbonyl (Boc) protecting group onto the amine functionality is a cornerstone of its application in synthesis. The Boc group is renowned for its stability across a wide range of chemical conditions and its facile, clean removal under mild acidic conditions, making it ideal for multi-step solid-phase peptide synthesis and other complex organic syntheses.[2][3][4]

This guide provides an in-depth exploration of the physicochemical properties of various Boc-aminocyclopentanecarboxylic acid isomers. As a Senior Application Scientist, the following narrative is structured not as a rigid template, but as a logical journey from fundamental structure to practical application. We will delve into the nuances of stereoisomerism that define this molecule's utility, present key physical and chemical data, and provide validated experimental protocols for its characterization, offering field-proven insights into the causality behind experimental choices.

Molecular Structure and Stereoisomerism

The seemingly simple name "Boc-aminocyclopentanecarboxylic acid" belies a significant degree of structural diversity. The relative positions of the amino and carboxylic acid groups on the cyclopentane ring (1,1-, 1,2-, or 1,3-substitution) and their stereochemistry (cis/trans and R/S configurations) give rise to a family of distinct isomers, each with unique properties and applications. Understanding this isomerism is critical for any researcher utilizing these compounds.

For instance, the 2-aminocyclopentanecarboxylic acid (ACPC) isomers are of high interest in the construction of peptide foldamers.[1] The Boc-protected versions of these isomers serve as key intermediates in their synthesis.[1][5] Similarly, 3-aminocyclopentanecarboxylic acid derivatives are employed in the synthesis of pharmaceuticals targeting neurological disorders.[6][7][8]

Caption: Key Isomers of Boc-Aminocyclopentanecarboxylic Acid.

Core Physicochemical Properties: A Comparative Overview

The physical and chemical properties of Boc-aminocyclopentanecarboxylic acid are intrinsically linked to its specific isomeric form. Properties such as melting point, solubility, and optical rotation can vary significantly between stereoisomers, making them critical parameters for identification and quality control. The following tables summarize key data compiled from authoritative sources for several commercially available isomers.

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₄ | [2][6][7][9][10][11] |

| Molecular Weight | ~229.27 g/mol | [2][6][9][10] |

Isomer-Specific Properties

This table provides a comparative summary of various isomers. Note that appearance is generally a white to off-white or beige solid/powder for all listed isomers.[2][6][7][9][12]

| Isomer Name | CAS Number | Melting Point (°C) | Optical Rotation [α]D | Purity |

| 1-N-Boc-Aminocyclopentanecarboxylic acid | 35264-09-6 | N/A | N/A | ≥98% |

| (1S,2S)-Boc-2-aminocyclopentanecarboxylic acid | 143679-80-5 | N/A | +38° to +48° (c=1 in MeOH)[2] | ≥96% (HPLC)[2] |

| (1R,2R)-Boc-2-aminocyclopentanecarboxylic acid | 245115-25-7 | N/A | -40° ± 2° (c=1 in MeOH)[9] | ≥98% (NMR)[9] |

| Boc-trans-2-aminocyclopentanecarboxylic acid (racemic) | 136315-71-4 | 137-138 | N/A | N/A |

| (+)-(1S,3R)-N-Boc-3-aminocyclopentanecarboxylic acid | 261165-05-3 | 110-114 | +16.0° ± 1° (c=1% in MeOH) | ≥96.0% (HPLC) |

| (-)-(1R,3S)-N-Boc-3-aminocyclopentanecarboxylic acid | 161660-94-2 | N/A | -15° ± 2° (c=1 in MeOH)[7] | ≥95% (HPLC)[7] |

Solubility Profile

The solubility of these compounds is governed by the interplay between the polar carboxylic acid and N-H groups and the nonpolar cyclopentane ring and tert-butyl group.

-

Polar Solvents: The unprotected parent compound, 1-aminocyclopentanecarboxylic acid, is highly soluble in water due to its polar amino and carboxylic acid groups, which readily form hydrogen bonds.[13] While the Boc group adds significant nonpolar character, Boc-aminocyclopentanecarboxylic acids generally retain good solubility in polar organic solvents like methanol, ethanol, and DMSO.[14] Their solubility in aqueous solutions is pH-dependent; they are more soluble under basic conditions where the carboxylic acid is deprotonated to the carboxylate form.

-

Nonpolar Solvents: Solubility is limited in nonpolar solvents such as hexane. They are typically soluble in halogenated solvents like dichloromethane (DCM) and chloroform (CDCl₃), which are common solvents for reactions and NMR analysis.[3][15]

Calculated Properties (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. For drug development professionals, this is a crucial parameter for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

| Isomer | XLogP3 | Source |

| (1R,2R)-trans-isomer | 1.9 | [10] |

| (1R,3S)-isomer | 1.4 | [11] |

The positive LogP values indicate a moderate degree of lipophilicity, influenced by the nonpolar Boc and cyclopentyl groups, which is a key consideration in designing molecules intended to cross biological membranes.

Spectroscopic and Analytical Characterization

Unambiguous characterization and quality control are paramount. A multi-technique approach is essential for confirming the structure, assessing purity, and determining the enantiomeric excess of a given isomer.

Caption: A typical workflow for the physicochemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of these molecules.[3] Both ¹H and ¹³C NMR provide definitive confirmation of the Boc group's presence and the integrity of the aminocyclopentane backbone.

-

¹H NMR: The hallmark of a Boc-protected amine is a strong singlet peak in the upfield region, typically around δ 1.4-1.5 ppm , corresponding to the nine equivalent protons of the tert-butyl group.[3][16] The protons on the cyclopentane ring appear as complex multiplets, typically between δ 1.6-4.0 ppm .[1][5] The chemical shifts and coupling patterns of the protons alpha to the amine and carboxylic acid groups are highly diagnostic for differentiating between cis and trans isomers.[1][5]

-

¹³C NMR: Key signals confirm the structure:

-

Boc Carbons: A quaternary carbon around δ 80 ppm and methyl carbons around δ 28 ppm .

-

Carbamate Carbonyl: A signal around δ 155 ppm .

-

Carboxylic Acid Carbonyl: A signal further downfield, typically > δ 175 ppm .[1][5]

-

Cyclopentane Carbons: Signals corresponding to the CH and CH₂ groups of the ring.[1][5]

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI), common adducts observed are [M+H]⁺, [M+Na]⁺ in positive ion mode, and [M-H]⁻ in negative ion mode. A characteristic fragmentation pattern in positive mode is the loss of the tert-butyl group or isobutylene, resulting in a prominent [M+H-56]⁺ or [M+H-100]⁺ ion, which is a strong indicator of the Boc group's presence.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for assessing both chemical and enantiomeric purity.[3]

-

Chemical Purity: Reversed-phase HPLC (RP-HPLC) using a C18 column is standard. A typical mobile phase consists of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic modifier like acetonitrile or methanol. The method is used to separate the main compound from any synthesis-related impurities or degradation products.

-

Enantiomeric Purity/Chiral Separation: Differentiating enantiomers requires a chiral environment. This is most commonly achieved using a chiral stationary phase (CSP).[17][18] For amino acid derivatives, polysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic antibiotic-based (e.g., teicoplanin) CSPs are highly effective.[18] An alternative is capillary electrophoresis (CE) with a chiral selector (e.g., a cyclodextrin) added to the running buffer.[17][19]

Validated Experimental Protocols

The trustworthiness of any analysis rests on a robust, well-defined protocol. The following sections provide step-by-step methodologies for key characterization experiments, grounded in established laboratory practice.

Protocol 1: NMR Spectroscopic Analysis

This protocol describes the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra for structural confirmation.

-

Sample Preparation: Accurately weigh 5-10 mg of the Boc-aminocyclopentanecarboxylic acid isomer and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean glass vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is common, but for compounds with lower solubility, DMSO-d₆ may be required.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency onto the deuterium signal of the solvent. Perform tuning and shimming procedures to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

¹H NMR Acquisition: Acquire a ¹H spectrum using standard parameters (e.g., on a 400 MHz instrument, use 16-32 scans with a relaxation delay of 1-2 seconds).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., on a 100 MHz instrument, use 1024-2048 scans with a 2-second relaxation delay to ensure proper relaxation of quaternary carbons).

-

Data Processing and Analysis: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). Integrate ¹H signals and assign all peaks in both spectra to their corresponding atoms in the molecular structure.

Protocol 2: RP-HPLC Purity Analysis

This protocol provides a general method for determining the chemical purity of a sample.

-

Mobile Phase Preparation:

-

Solvent A: Deionized water with 0.1% Formic Acid (v/v).

-

Solvent B: Acetonitrile with 0.1% Formic Acid (v/v).

-

Filter both solvents through a 0.45 µm membrane filter and degas thoroughly (e.g., by sonication). The use of an acid modifier like formic acid or TFA is crucial for achieving sharp, symmetrical peaks for carboxylic acids by suppressing the ionization of both the analyte and residual silanols on the column stationary phase.

-

-

Sample Preparation: Prepare a stock solution of the sample in a 50:50 mixture of Solvent A:B at a concentration of ~1 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Gradient: A typical gradient might be 10% B to 90% B over 20 minutes, followed by a 5-minute hold and a 5-minute re-equilibration.

-

-

System Suitability: Before analyzing samples, inject a standard to ensure the system is performing correctly. Key parameters include peak symmetry (tailing factor) and retention time reproducibility.

-

Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity by the area percent method, where the area of the main peak is divided by the total area of all peaks.

Caption: A streamlined workflow for HPLC purity determination.

Conclusion

Boc-aminocyclopentanecarboxylic acid and its isomers are not mere chemical reagents; they are sophisticated building blocks that enable the rational design of complex peptides and pharmaceuticals. Their utility is directly tied to their well-defined three-dimensional structure and the reliable chemistry of the Boc protecting group. This guide has detailed the critical physicochemical properties, from melting points and solubility to spectroscopic signatures, that define these compounds. The provided protocols offer a validated framework for their analysis, empowering researchers in drug development and chemical synthesis to confidently verify the identity, purity, and stereochemical integrity of these valuable molecular scaffolds. A thorough understanding of these fundamental properties is the first and most critical step toward their successful application in creating next-generation therapeutics and advanced materials.

References

- (PDF) Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. (2025).

- Boc-trans-2-aMinocyclopentane carboxylic acid | 136315-71-4. (2022). ChemicalBook.

- Boc-1-aminomethyl-cyclopentane carboxylic acid(204514-22-7) 1H NMR spectrum. ChemicalBook.

- (1S,2S)-Boc-aminocyclopentane carboxylic acid. Chem-Impex.

- 1R,2R-Boc-aminocyclopentane carboxylic acid. Chem-Impex.

- Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry.

- (1R,2R)-2-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid. PubChem.

- 1-N-Boc-Aminocyclopentanecarboxylic acid | 35264-09-6. (2025). ChemicalBook.

- (+)-(1S,3R-N-Boc-3-aminocyclopentane carboxylic acid. Chem-Impex.

- BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid ((1S,3R)-3-[(tert-Butoxycarbonyl)amino]cyclopentanecarboxylic acid). MedChemExpress.

- (1R,3S)-3-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid. PubChem.

- 204514-22-7(Boc-1-aminomethyl-cyclopentane carboxylic acid) Product Description. ChemicalBook.

- (1s,2s)-boc-2-aminocyclopentane carboxylic acid(143679-80-5) 1 h nmr. ChemicalBook.

- Boc-trans-2-aMinocyclopentane carboxylic acid. Echemi.

- Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC - NIH.

- 1-Aminocyclopentanecarboxylic acid. Solubility of Things.

- (1S,3R)-(+)-3-(Boc-amino)cyclopentanecarboxylic acid. Sigma-Aldrich.

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000535).

- (-)-(1R,3S-N-Boc-3-aminocyclopentane carboxylic acid. Chem-Impex.

- (1S,3S)-N-BOC-AMINOCYCLOPENTANE-3-CARBOXYLIC ACID, 98 Chemical Properties. ChemicalBook.

- BOC-(1R,3S)-3-aminocyclopentane carboxylic acid (Synonyms: (1S,3S)-3-[(tert-Butoxycarbonyl)amino]cyclopentanecarboxylic acid). MedchemExpress.com.

- BOC-(1R,3S)-3-aminocyclopentane carboxylic acid (Synonyms: (1S,3S)-3-[(tert-Butoxycarbonyl)amino]cyclopentanecarboxylic acid). MedchemExpress.com.

- 1-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid. (2024). ChemBK.

- Supporting Information for CO2-Responsive Graft Copolymers: Synthesis and Characteriz

- Application Notes & Protocols: Analytical Techniques for the Characterization of Boc-Protected Amino Acids. Benchchem.

- (+)-(1S,3R)-N-BOC-3-AMINOCYCLOPENTANECARBOXYLIC ACID | 261165-05-3. (2025). ChemicalBook.

- (1S,2S)-Boc-aminocyclopentane Carboxylic Acid. CRO SPLENDID LAB.

- Chiral Drug Separ

- Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chrom

- High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral St

- 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid. PharmaCompass.com.

- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). IntechOpen.

- (1R,2R)-Boc-aminocyclopentane carboxylic acid. ShenZhen Chim Biotech Co.,Ltd.

- Synthesis of either enantiomer of cis-3-aminocyclopentanecarboxylic acid from both enantiomers of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatiz

- Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. (2025).

- Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. (2000). PubMed.

- An In-depth Technical Guide to the Boc Protection Mechanism for Amines. Benchchem.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI.

Sources

- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. (+)-(1S,3R)-N-BOC-3-AMINOCYCLOPENTANECARBOXYLIC ACID | 261165-05-3 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. (1R,2R)-2-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid | C11H19NO4 | CID 1268161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (1R,3S)-3-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid | C11H19NO4 | CID 1512526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chimchem.com [chimchem.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. benchchem.com [benchchem.com]

- 16. rsc.org [rsc.org]

- 17. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 18. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 19. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Constrained Amino Acids in Medicinal Chemistry

In the landscape of modern drug discovery and development, the quest for molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Non-proteinogenic amino acids, particularly those with conformationally restricted scaffolds, have emerged as invaluable tools for medicinal chemists. Among these, 2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid stands out as a pivotal building block. Its rigid cyclopentane core imparts a defined three-dimensional geometry to peptide and small molecule structures, a critical feature for optimizing interactions with biological targets.[1] The tert-butoxycarbonyl (Boc) protecting group, a cornerstone of peptide synthesis, allows for its seamless integration into complex synthetic pathways.[2] This guide provides an in-depth exploration of the chemical properties, synthesis, and applications of this versatile compound, underscoring its significance in the synthesis of innovative therapeutics.[3]

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its chemical identity is defined by a cyclopentane ring functionalized with a carboxylic acid and a Boc-protected amine at the 2-position. The stereochemistry of these substituents significantly influences the molecule's physical and biological properties. Consequently, various stereoisomers are commercially available and have distinct CAS numbers and synonyms.

| Property | Value | Source(s) |

| Molecular Formula | C11H19NO4 | [4] |

| Molecular Weight | 229.27 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 90-94°C (for cis-racemate) | [5] |

| Boiling Point | ~371°C (estimated) | [5] |

| pKa | ~4.53 (predicted) | [5] |

| Solubility | Soluble in many organic solvents | [1] |

Stereoisomers, CAS Numbers, and Synonyms

The spatial arrangement of the amino and carboxyl groups on the cyclopentane ring gives rise to several stereoisomers, each with unique properties and applications. The most common isomers are the cis and trans diastereomers, which are also available as individual enantiomers.

| Stereoisomer | CAS Number | Key Synonyms |

| (Racemic) cis/trans Mixture | 192385-99-2 | Boc-2-Aminocyclopentanecarboxylic acid; 2-((Tert-Butoxycarbonyl)Amino)Cyclopentane-1-Carboxylic Acid |

| (Racemic) cis-Isomer | 136315-70-3 | rac-cis-2-(Boc-amino)cyclopentanecarboxylic acid |

| (Racemic) trans-Isomer | 136315-71-4 | trans-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid |

| (1R,2R)-Isomer | 245115-25-7 | (1R,2R)-Boc-Acpc; (1R,2R)-2-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid |

| (1S,2S)-Isomer | 143679-80-5 | (1S,2S)-Boc-Acpc; (1S,2S)-Boc-2-aminocyclopentane carboxylic acid |

| (1R,2S)-Isomer | 137170-89-9 | (1R,2S)-Boc-2-amino-1-cyclopentanecarboxylic acid |

| (1S,2R)-Isomer | Not readily available | - |

A Scalable and Reliable Synthesis Protocol

The synthesis of enantiomerically pure stereoisomers of this compound is crucial for their application in drug development. A scalable and reliable method, as detailed in the Journal of Organic Chemistry, allows for the preparation of all four stereoisomers.[6] The following is a representative protocol for the synthesis of the (1S,2S)-isomer, starting from ethyl 2-oxocyclopentanecarboxylate.

Experimental Protocol: Synthesis of (1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid

Step 1: Reductive Amination

-

To a solution of ethyl 2-oxocyclopentanecarboxylate in methanol, add (S)-(-)-α-phenylethylamine.

-

The mixture is subjected to hydrogenation using a palladium on carbon catalyst. This diastereoselective reduction preferentially forms the (1S,2S)-amino ester.

-

After filtration of the catalyst, the solvent is removed under reduced pressure.

Causality: The chirality of the α-phenylethylamine directs the stereochemical outcome of the reduction, leading to an enrichment of the desired diastereomer.

Step 2: Diastereomeric Salt Resolution

-

The crude amino ester is dissolved in a suitable solvent, such as acetonitrile, and treated with a chiral resolving agent like (2R,3R)-2,3-dibenzoyl-D-tartaric acid.

-

The desired diastereomeric salt precipitates from the solution and is collected by filtration.

Causality: The differential solubility of the diastereomeric salts allows for their separation by crystallization.

Step 3: Liberation of the Free Amine and Boc Protection

-

The purified diastereomeric salt is treated with a base, such as sodium bicarbonate, to liberate the free amino ester.

-

The free amine is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane to afford the Boc-protected amino ester.

Causality: The Boc group is introduced to protect the amino functionality during the subsequent saponification step.

Step 4: Saponification

-

The Boc-protected amino ester is hydrolyzed using a base, such as lithium hydroxide, in a mixture of tetrahydrofuran and water.

-

Upon completion of the reaction, the mixture is acidified to a pH of approximately 2-3 with a dilute acid (e.g., 1 M HCl).

-

The product, (1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, is then extracted with an organic solvent and purified by crystallization or chromatography.

Causality: The ester is hydrolyzed to the corresponding carboxylic acid, yielding the final product.

Caption: Synthetic workflow for (1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid.

Applications in Research and Drug Development

The rigid cyclopentane scaffold of this compound makes it a valuable building block for constraining the conformation of peptides and small molecules. This pre-organization can lead to enhanced binding affinity and selectivity for biological targets.[1]

Peptide Synthesis and Foldamers

This amino acid analog is widely used in the synthesis of peptidomimetics and foldamers. By replacing native amino acids with this constrained counterpart, researchers can induce specific secondary structures, such as helices and turns.[1] This is particularly important in the design of peptide-based drugs, as it can improve their stability against proteolytic degradation and enhance their bioavailability.

A Scaffold for Novel Therapeutics

The cyclopentane ring is a common motif in a number of approved drugs, highlighting its utility in medicinal chemistry.[7] While a direct line from this compound to a marketed drug is not always explicitly documented in publicly available literature, its role as a key intermediate is evident in the patent literature and drug discovery programs. For instance, cyclopentane derivatives are central to the structure of antiviral drugs like peramivir and hepatitis C inhibitors such as glecaprevir. The stereochemically defined amino and carboxylic acid functionalities of the title compound provide ideal handles for elaboration into more complex drug candidates.[3] Recent research has also explored cyclopentane-based muraymycin analogs as potential antibiotics targeting the MraY enzyme, demonstrating the ongoing relevance of this scaffold in addressing antibiotic resistance.[8]

Caption: Applications of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is a summary of the hazards and recommended handling procedures.

-

Hazard Identification : This compound is generally considered to be an irritant.[4] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][5] Some sources also indicate that it may be harmful if swallowed (H302) and may cause an allergic skin reaction (H317).[7][8]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear safety glasses with side-shields or chemical goggles.[8]

-

Hand Protection : Wear compatible chemical-resistant gloves.[8]

-

Skin and Body Protection : Wear a laboratory coat and other protective clothing as necessary to prevent skin contact.[8]

-

Respiratory Protection : Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[8]

-

-

Handling and Storage :

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

-

-

First Aid Measures :

-

In case of eye contact : Immediately flush eyes with plenty of water for at least 15 minutes.[8]

-

In case of skin contact : Wash off with soap and plenty of water.[8]

-

If inhaled : Move the person to fresh air.[8]

-

If swallowed : Rinse mouth with water. Do not induce vomiting.[8]

-

In all cases of exposure, seek medical attention if symptoms persist.

-

-

Disposal : Dispose of this material and its container as hazardous waste in accordance with local, regional, and national regulations.

Conclusion

This compound is a cornerstone building block for the design and synthesis of conformationally constrained peptides and small molecules. Its well-defined stereochemistry and the versatility of the Boc protecting group provide medicinal chemists with a powerful tool to modulate the pharmacological properties of drug candidates. A thorough understanding of its chemical properties, synthetic routes, and applications, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.

References

-

Chem-Impex. (n.d.). (1R,2R)-Boc-aminocyclopentane carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). (1R,2R)-2-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid. Retrieved from [Link]

-

Chem-Impex. (n.d.). (1S,2R)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). The Role of CIS-2-(TERT-BUTOXYCARBONYLAMINO)-1-CYCLOPENTANECARBOXYLIC ACID in Modern Chemical Synthesis. Retrieved from [Link]

-

ACS Publications. (n.d.). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Retrieved from [Link]

-

Chem-Impex. (n.d.). (1S,2S)-Boc-aminocyclopentane carboxylic acid. Retrieved from [Link]

-

Chem-Impex. (n.d.). trans+/-) 2-(tert-Butoxycarbonylamino)cyclopentane carboxylic acid. Retrieved from [Link]

-

University of Wisconsin–Madison. (n.d.). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid | 1496952-31-8 | 91 [smolecule.com]

- 3. lookchem.com [lookchem.com]

- 4. (1R,2R)-2-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid | C11H19NO4 | CID 1268161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (-)-(1S,4R)-4-[(t-Butoxycarbonyl)amino]cyclopent-2-ene-1-carboxylic acid | Science Company | Labroots [labroots.com]

Spectroscopic data for cis-2-(tert-Butoxycarbonylamino)-1-cyclopentanecarboxylic acid

An In-depth Technical Guide to the Spectroscopic Characterization of cis-2-(tert-Butoxycarbonylamino)-1-cyclopentanecarboxylic Acid

Introduction

cis-2-(tert-Butoxycarbonylamino)-1-cyclopentanecarboxylic acid is a non-proteinogenic amino acid derivative that serves as a crucial chiral building block in modern organic synthesis and medicinal chemistry. Its constrained cyclopentane scaffold is a key structural motif in the design of peptidomimetics, enzyme inhibitors, and pharmacologically active molecules. The precise cis-stereochemical relationship between the carboxylic acid and the N-Boc-protected amine is fundamental to its utility in creating molecules with specific three-dimensional conformations.

This guide provides a comprehensive analysis of the spectroscopic data essential for the unambiguous identification and quality assessment of this compound. As a Senior Application Scientist, the rationale behind the spectroscopic outcomes and the experimental design is emphasized, ensuring a blend of theoretical knowledge and practical, field-proven insights. The molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol [1][2][3]. The compound is registered under CAS Number 136315-70-3[1][4][5].

The structural integrity of this molecule is paramount for its successful application in multi-step syntheses. Therefore, a thorough spectroscopic analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is not merely a procedural step but a foundational pillar of quality control and synthetic validation.

Molecular Structure and Functional Groups

The molecule's structure contains several key features that give rise to a distinct spectroscopic fingerprint: a carboxylic acid, a tert-butoxycarbonyl (Boc) protecting group, and a saturated five-membered cyclopentane ring. Understanding the expected signals from each of these components is critical for accurate data interpretation.

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

While ¹H NMR reveals the proton environment, ¹³C NMR spectroscopy provides a direct map of the carbon skeleton. With broadband proton decoupling, each unique carbon atom typically appears as a single sharp line, making it a powerful tool for confirming the number of carbon atoms and identifying carbonyl groups.

¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | C OOH |

| ~156 | -NH-C O-O- |

| ~80 | -O-C (CH₃)₃ |

| ~58 | C H-NHBoc |

| ~50 | C H-COOH |

| ~32 | Cyclopentane C H₂ |

| ~28.5 | -C(C H₃)₃ |

| ~25 | Cyclopentane C H₂ |

| ~21 | Cyclopentane C H₂ |

Expert Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbons: Two distinct signals are observed in the far downfield region. The carboxylic acid carbon (C OOH) is typically found around 178 ppm, while the urethane carbonyl of the Boc group (-NH-C O-O-) appears slightly upfield at ~156 ppm.

-

Quaternary and Methine Carbons: The quaternary carbon of the tert-butyl group (-O-C (CH₃)₃) gives a characteristic signal around 80 ppm. The two methine carbons of the cyclopentane ring are found at ~58 ppm (for C H-NHBoc) and ~50 ppm (for C H-COOH).

-

Aliphatic Carbons: The three methyl carbons of the Boc group are equivalent and appear as a strong signal around 28.5 ppm. The three methylene carbons of the cyclopentane ring will have distinct signals in the 20-35 ppm range.

Experimental Protocol for ¹³C NMR

The protocol is similar to that for ¹H NMR, with key differences in acquisition parameters.

-

Sample Preparation: A more concentrated sample (~25-50 mg in 0.7 mL of solvent) is preferred due to the lower natural abundance of the ¹³C isotope.

-

Acquisition: A greater number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio. Broadband proton decoupling is applied to simplify the spectrum to single lines for each carbon.

-

Processing: Data processing steps are analogous to those for ¹H NMR.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500 - 3300 (very broad) | O-H stretch | Carboxylic Acid |

| ~3350 (broad) | N-H stretch | Amide (Boc) |

| 2850 - 2980 | C-H stretch | Aliphatic |

| ~1710 (strong, sharp) | C=O stretch | Carboxylic Acid (dimer) |

| ~1690 (strong, sharp) | C=O stretch | Urethane (Boc) |

Expert Interpretation of the IR Spectrum

The IR spectrum provides a clear and immediate confirmation of the primary functional groups:

-

O-H Stretch: The most prominent feature for a carboxylic acid is the extremely broad absorption band spanning from 2500 to 3300 cm⁻¹. [6]This breadth is a result of strong hydrogen bonding between acid molecules, which creates a wide distribution of O-H bond energies.

-

C=O Stretches: Two distinct carbonyl absorptions are expected. The carboxylic acid C=O typically appears around 1710 cm⁻¹ when the acid exists as a hydrogen-bonded dimer, which is common in the solid state or in concentrated solutions. [6]The urethane C=O of the Boc group appears nearby, usually at a slightly lower wavenumber (~1690 cm⁻¹).

-

N-H Stretch: A broad absorption around 3350 cm⁻¹ corresponds to the N-H bond of the Boc-protected amine.

-

C-H Stretches: Absorptions just below 3000 cm⁻¹ are characteristic of the sp³ C-H bonds in the cyclopentane and tert-butyl groups.

Caption: The fundamental workflow of an IR spectroscopy experiment.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from the fragmentation pattern of the molecule.

MS Data Summary (Expected for ESI+)

| m/z Value | Ion | Interpretation |

| 230.13 | [M+H]⁺ | Protonated Molecular Ion |

| 252.11 | [M+Na]⁺ | Sodium Adduct |

| 174.10 | [M+H - C₄H₈]⁺ | Loss of isobutylene from Boc group |

| 130.08 | [M+H - Boc]⁺ | Loss of the Boc group |

Expert Interpretation of the Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the primary observation will be the protonated molecular ion [M+H]⁺ at m/z 230.13. The high-resolution mass should match the calculated exact mass (C₁₁H₂₀NO₄⁺) to confirm the elemental composition.

Key fragmentation pathways provide self-validating structural evidence:

-

Loss of Isobutylene: A characteristic fragmentation for a Boc group is the loss of isobutylene (56 Da), resulting in a fragment at m/z 174.10.

-

Loss of the Boc Group: Cleavage of the N-C bond can lead to the loss of the entire Boc group (100 Da), though this is often less favorable than the loss of isobutylene. This would yield a fragment corresponding to the protonated aminocyclopentanecarboxylic acid at m/z 130.08.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and multifaceted confirmation of the structure and purity of cis-2-(tert-Butoxycarbonylamino)-1-cyclopentanecarboxylic acid. The characteristic singlet of the tert-butyl group in the ¹H NMR, the two distinct carbonyl signals in the ¹³C NMR, the immensely broad O-H stretch in the IR, and the correct molecular ion peak in the mass spectrum all converge to create an unambiguous spectroscopic profile. For any researcher in drug development or organic synthesis, mastery of this data is essential for ensuring the quality of starting materials and the success of subsequent synthetic transformations.

References

- Vertex AI Search. cis-2-(tert-Butoxycarbonylamino)-1-cyclopentanecarboxylic acid | 136315-70-3.

- Alchem Pharmtech. CAS 136315-70-3 | CIS-2-(TERT-BUTOXYCARBONYLAMINO)-1-CYCLOPENTANECARBOXYLIC ACID.

- LookChem. Cas 137170-89-9,(1S,2R)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylic acid.

- Chem-Impex. trans+/-) 2-(tert-Butoxycarbonylamino)cyclopentane carboxylic acid.

- BLDpharm. 63216-49-9|cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid.

- ChemicalBook. cis-2-(tert-Butoxycarbonylamino)-1-cyclopentanecarboxylic acid(136315-70-3) 1H NMR spectrum.

- Smolecule. trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid.

- Sigma-Aldrich. cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid.

- NIST WebBook. Cyclopentanecarboxylic acid, 3-amino-, cis-.

- PubChem. (1R,2R)-2-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid.

- NIST WebBook. Cyclopentylcarboxylic acid.

- American Elements. 2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid | CAS 192385-99-2.

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- ChemicalBook. Cyclopentanecarboxylic acid(3400-45-1) 13C NMR spectrum.

- Sigma-Aldrich. cis-2-tert-Butoxycarbonylamino-2-methyl-cyclopentanecarboxylic acid.

- ChemicalBook. Cyclopentanecarboxylic acid(3400-45-1)IR1.

- Thermo Scientific. cis-2-(tert-Butoxycarbonylamino)-1-cyclopentanecarboxylic acid, 98%.

- ChemicalBook. cis-2-(tert-Butoxycarbonylamino)-1-cyclopentanecarboxylic acid | 136315-70-3.

- TCI Chemicals. 1-(tert-Butoxycarbonylamino)cyclopentanecarboxylic Acid | 35264-09-6.

- Thermo Fisher Scientific. cis-2-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid, 98% 5 g | Contact Us.

- NIH. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid - PMC.

- RSC Publishing. Scalable preparation and property investigation of a cis- cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid.

Sources

- 1. cis-2-(tert-Butoxycarbonylamino)-1-cyclopentanecarboxylic acid | 136315-70-3 [amp.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (1R,2R)-2-(((tert-butoxy)carbonyl)amino)cyclopentane-1-carboxylic acid | C11H19NO4 | CID 1268161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. cis-2-(tert-Butoxycarbonylamino)-1-cyclopentanecarboxylic acid | 136315-70-3 [amp.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

The Architectural Logic of Constraint: A Technical Guide to the Biological Activity of Cyclopentane-Derived Amino Acids

Abstract

In the intricate dance of molecular recognition that governs biological processes, the conformation of a peptide is paramount. The inherent flexibility of natural peptides, while advantageous for their diverse roles, often presents a significant hurdle in drug development, leading to reduced potency, poor selectivity, and susceptibility to enzymatic degradation. The strategic introduction of conformational constraints into peptide scaffolds has emerged as a powerful tool to overcome these limitations. This technical guide delves into the core principles and practical applications of a particularly compelling class of constrained amino acids: those bearing a cyclopentane moiety. We will explore the synthetic strategies for creating these unique building blocks, dissect the profound impact of the cyclopentane ring on peptide secondary structure, and illuminate the resulting modulation of biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of conformational constraint to design next-generation therapeutics.

The Rationale for Constraint: Overcoming the Flexibility Pandemic in Peptide Therapeutics

Peptides are nature's versatile messengers, mediating a vast array of physiological responses through precise interactions with their cognate receptors and enzymes. This specificity is dictated by the three-dimensional arrangement of their constituent amino acid side chains, which form the pharmacophore. However, the peptide backbone is notoriously flexible, capable of adopting a multitude of conformations in solution. This conformational promiscuity leads to a significant entropic penalty upon binding to a target, as the peptide must "freeze" into a single bioactive conformation. This often translates to lower binding affinity and, consequently, reduced biological potency.[1][2]

Furthermore, this flexibility renders peptides vulnerable to proteolytic enzymes, which readily recognize and cleave the extended backbone conformations.[3][4] The introduction of conformational constraints, such as through the incorporation of cyclic amino acids, pre-organizes the peptide into a more defined secondary structure, mitigating the entropic penalty of binding and often sterically hindering the approach of proteases.[1][5]

Cyclopentane-derived amino acids are particularly attractive building blocks for this purpose. The five-membered ring introduces a significant local constraint on the peptide backbone, influencing the dihedral angles (φ and ψ) and restricting the orientation of the amino acid side chain (χ space).[5][6] This pre-organization can stabilize specific secondary structures, such as helices and turns, which are often crucial for biological recognition.[3][7]

The Synthetic Toolkit: Crafting Cyclopentane-Constrained Amino Acids

The journey to harnessing the power of cyclopentane-constrained amino acids begins with their synthesis. A variety of synthetic strategies have been developed to produce these valuable building blocks with precise stereochemical control.

Key Synthetic Strategies

Several methodologies have proven effective for the synthesis of cyclopentane-based amino acids. These often involve multi-step sequences that establish the cyclic core and introduce the requisite amino and carboxylic acid functionalities.

One prominent approach involves ring-closing metathesis (RCM) of a diene intermediate, which efficiently constructs the cyclopentene ring. This can be followed by functional group manipulations, such as stereoselective aza-Michael addition, to install the amine group and create the final β-amino acid.[3][8] This strategy offers a high degree of control over the stereochemistry of the substituents on the cyclopentane ring.[3][8]

Another powerful technique is the intramolecular Henry reaction (nitro-aldol reaction), which can be used to form the cyclopentane ring from a linear precursor containing a nitro group and an aldehyde.[9] Subsequent reduction of the nitro group to an amine and manipulation of other functional groups yields the desired amino acid.

The Favorskii rearrangement has also been employed in the stereoselective synthesis of aminocyclopentane tricarboxylic acids, which are valuable as effectors of central nervous system receptors.[10] This method involves the rearrangement of a α-halo ketone in the presence of a base to form a carboxylic acid derivative with a contracted ring system.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporation

Once synthesized and appropriately protected (e.g., with Fmoc for the amine and a suitable ester for the carboxylic acid), cyclopentane-constrained amino acids can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.

Experimental Protocol: Incorporation of a Cyclopentane Amino Acid into a Peptide Sequence

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for a C-terminal amide).

-

Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., DMF) and then treat with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc group.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected cyclopentane amino acid (typically 3-5 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) to the amino acid solution to activate the carboxylic acid.

-

Add the activated amino acid solution to the deprotected resin and agitate for a sufficient time (typically 1-2 hours) to ensure complete coupling.

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers like triisopropylsilane) to remove all protecting groups and cleave the peptide from the resin.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using techniques such as mass spectrometry and analytical RP-HPLC.

The Conformational Consequences: How Cyclopentane Scaffolds Dictate Peptide Shape

The defining feature of cyclopentane-constrained amino acids is their ability to induce specific secondary structures in peptides. The rigid five-membered ring dramatically limits the conformational freedom of the peptide backbone in its vicinity.

Computational studies, such as those using Density Functional Theory (DFT), have shown that oligomers of cyclopentane-based ε-amino acids can adopt stable helical conformations in solution.[7][11] For example, the hexamer of one such amino acid was found to form a stable left-handed helix.[7] Similarly, oligomers of trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) have a high propensity to fold into a stable 12-helix, which has dimensions similar to the α-helix found in natural proteins.[3] In contrast, the cis-isomers tend to favor β-sheet-like structures.[3]

This ability to pre-organize into defined secondary structures is critical for enhancing biological activity. By mimicking the bioactive conformation of a natural peptide ligand, a constrained peptidomimetic can bind to its target receptor with higher affinity.[5][12]

Diagram: The Impact of Cyclopentane Constraint on Peptide Conformation

Caption: A diagram illustrating the conformational differences between an unconstrained and a cyclopentane-constrained peptide and the resulting impact on biological properties.

Biological Activity: From Constrained Structures to Enhanced Function

The true measure of success for any constrained amino acid lies in its ability to impart desirable biological properties to a peptide. The incorporation of cyclopentane derivatives has been shown to positively influence a range of biological activities, from receptor binding to enzyme inhibition.

Modulating Receptor Affinity and Selectivity

A compelling example of the power of cyclopentane constraints is seen in the development of ligands for G protein-coupled receptors (GPCRs). For instance, analogues of the C-terminal fragment of neuropeptide Y (NPY) containing cyclopentane β-amino acids exhibited exclusive binding to the Y4 receptor subtype, whereas the parent peptide binds promiscuously to multiple Y receptor subtypes.[12] This demonstrates that the conformational constraint can not only enhance affinity but also dramatically improve receptor selectivity.

In another study, morphiceptin analogs where proline was replaced with 2-aminocyclopentane carboxylic acid showed varied activity at µ and δ-opioid receptors depending on the stereochemistry of the cyclopentane amino acid.[13] This highlights the exquisite sensitivity of receptor recognition to the precise three-dimensional shape of the ligand.

Designing Potent and Selective Enzyme Inhibitors

The conformational rigidity imparted by cyclopentane amino acids can also be exploited to design potent and selective enzyme inhibitors. In a study targeting the cysteine protease µ-calpain, a peptidomimetic inhibitor with a constrained cyclopentane amino acid at the P2 position was compared to one with a more flexible α,α'-diethylglycine residue. The conformation induced by the P2 residue significantly influenced the inhibitory activity and selectivity against the related enzyme cathepsin B.[14]

Furthermore, cyclopentane-based analogs of muraymycin, a potent inhibitor of the bacterial enzyme MraY, have been synthesized and evaluated.[15] MraY is a crucial enzyme in bacterial cell wall biosynthesis, making it an attractive target for novel antibiotics.

Enhancing Metabolic Stability

A major challenge in the development of peptide-based drugs is their rapid degradation by proteases in the body. The conformational constraints imposed by cyclopentane amino acids can significantly enhance the metabolic stability of peptides. The rigid, pre-organized structure can sterically hinder the approach of proteolytic enzymes, thereby increasing the in vivo half-life of the peptide.[1][3]

Experimental Workflows for Biological Evaluation

A rigorous assessment of the biological activity of cyclopentane-constrained peptides requires a suite of well-designed experiments. The following workflow outlines a typical approach for characterizing these novel molecules.

Diagram: Experimental Workflow for Biological Evaluation

Caption: A typical experimental workflow for the biological evaluation of a cyclopentane-constrained peptide.

Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the solution-state conformation of peptides.[13][16][17] Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, can provide information about through-bond and through-space connectivities between protons. The observation of specific Nuclear Overhauser Effects (NOEs) can provide distance restraints that are used in computational modeling to generate a three-dimensional structure of the peptide.[16] Circular Dichroism (CD) spectroscopy can also provide valuable information about the overall secondary structure content (e.g., helicity).[12]

Receptor Binding Assays

To quantify the affinity of a constrained peptide for its target receptor, various binding assays can be employed. Radioligand binding assays are a classic method where the constrained peptide competes with a radiolabeled ligand for binding to the receptor. Surface Plasmon Resonance (SPR) is a label-free technique that can provide real-time kinetic data on the association and dissociation of the peptide from its target.

Functional Cell-Based Assays

Demonstrating that a peptide not only binds to its target but also elicits a biological response is crucial. For GPCRs, this can be assessed by measuring downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) levels or calcium flux. For other targets, cell proliferation assays or reporter gene assays may be appropriate.

Enzyme Inhibition Assays

For peptides designed as enzyme inhibitors, their potency is typically determined by measuring the inhibition constant (Ki). This involves measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor.

Metabolic Stability Assays

To assess the resistance of a constrained peptide to enzymatic degradation, it can be incubated with biological matrices such as plasma, serum, or liver microsomes. The disappearance of the parent peptide over time is monitored, typically by LC-MS/MS, to determine its half-life.

Case Study: Cyclopentane Derivatives in Drug Discovery

The utility of cyclopentane moieties extends beyond their use as constrained amino acids. Numerous approved drugs contain a cyclopentane ring as a core scaffold or as a pendant group that occupies a hydrophobic pocket in the target protein. Examples include the antiviral drug Peramivir and the anti-cancer drug Palbociclib. These examples underscore the favorable pharmacokinetic and pharmacodynamic properties that the cyclopentane scaffold can confer upon a molecule.

Future Perspectives and Conclusion

The incorporation of cyclopentane-constrained amino acids represents a mature and highly effective strategy in modern medicinal chemistry and drug discovery. The ability to rigidly control local conformation provides a powerful lever for optimizing the potency, selectivity, and metabolic stability of peptide-based therapeutics. As synthetic methodologies become more sophisticated, allowing for the creation of an even wider array of stereochemically defined cyclopentane building blocks, we can expect to see their application in an increasingly diverse range of therapeutic areas.

The future of this field will likely involve the integration of computational design with advanced synthetic chemistry to create constrained peptides with precisely tailored properties. The continued exploration of novel cyclopentane-based scaffolds will undoubtedly lead to the discovery of new and improved drug candidates to address unmet medical needs. This technical guide has provided a comprehensive overview of the core principles and practical considerations for leveraging the biological activity of cyclopentane-constrained amino acids, offering a solid foundation for researchers to build upon in their quest for the next generation of peptide therapeutics.

References

-

Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study. National Institutes of Health. [Link]

-

Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design. Journal of Medicinal Chemistry. [Link]

-

Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega. [Link]

-

Conformational Preferences of Cyclopentane‐Based Oligo‐δ‐peptides in the Gas Phase and in Solution. ResearchGate. [Link]

-

Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorporation into peptides. ResearchGate. [Link]

-

Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. National Institutes of Health. [Link]

-

Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]

-

A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. MDPI. [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. National Institutes of Health. [Link]

-

Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study. National Institutes of Health. [Link]

-

Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. National Institutes of Health. [Link]

- Synthesis of aminocyclopentane carboxylic acids.

-

Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure. National Institutes of Health. [Link]

-

Synthesis, Biological Evaluation, and Docking Studies of Tetrahydrofuran- Cyclopentanone- And Cyclopentanol-Based Ligands Acting at Adrenergic α₁- And Serotonine 5-HT1A Receptors. PubMed. [Link]

-

Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. [Link]

-

Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. National Institutes of Health. [Link]

-

Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. PubMed. [Link]

-

Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

-

Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. National Institutes of Health. [Link]

-

Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorporation in. ChemRxiv. [Link]

-

Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. National Institutes of Health. [Link]

-

Folding peptides studied by NMR. SeRMN-UAB. [Link]

-

Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. National Institutes of Health. [Link]

-

peptides | SeRMN – NMR Service at UAB. SeRMN-UAB. [Link]

-

The Role of D-Cyclopentylalanine in Enhancing Protein Stability and Activity. Boronina. [Link]

-

Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters. [Link]

-

Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. RSC Publishing. [Link]

-

An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. National Institutes of Health. [Link]

-

Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. National Institutes of Health. [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. National Institutes of Health. [Link]

-

Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. PubMed. [Link]

-

Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. [Link]

-

Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. Stork. [Link]

-

Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Amino Acids. ACS Omega. [Link]

-

Constrained beta-amino acid-containing miniproteins. RSC Publishing. [Link]

Sources

- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents [patents.google.com]

- 11. Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]

Role of Boc protecting group in amino acid synthesis

An In-depth Technical Guide to the Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Amino Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic use of protecting groups is a cornerstone of successful peptide synthesis, preventing unwanted side reactions and ensuring the precise assembly of amino acid sequences. Among these, the tert-butoxycarbonyl (Boc) group holds a significant place in the history and current practice of peptide chemistry. This technical guide provides a comprehensive exploration of the Boc protecting group's role in amino acid synthesis. We will delve into the fundamental chemical principles of Boc protection and deprotection, provide detailed mechanistic insights, and present field-proven protocols. Furthermore, this guide will compare the Boc strategy with its common alternative, the Fmoc strategy, discuss potential side reactions and mitigation techniques, and highlight the enduring importance of Boc-protected amino acids in modern drug development.

The Imperative of Amine Protection in Peptide Synthesis

Peptide synthesis is a stepwise process of forming amide (peptide) bonds between amino acid monomers. Amino acids are bifunctional molecules, containing both a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH). Without a protection strategy, the uncontrolled reaction of these functional groups would lead to a chaotic mixture of oligomers and byproducts.[] Protecting groups are therefore essential to temporarily "mask" the reactivity of the α-amino group of one amino acid, allowing for the selective formation of a peptide bond with the carboxylic acid group of another.

An ideal protecting group for peptide synthesis should exhibit the following characteristics:

-

Ease of Introduction: It should react efficiently and selectively with the α-amino group under mild conditions.

-

Stability: It must remain intact throughout the various steps of peptide chain elongation, including coupling and deprotection of other groups.

-